molecular formula C10H11BrN5O6P B7824937 Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)

Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)

Cat. No.: B7824937
M. Wt: 408.10 g/mol
InChI Key: DVKQVRZMKBDMDH-UHFFFAOYSA-N
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Description

. This compound is known for its role as an activator of cyclic AMP-dependent protein kinase (PKA). Due to its resistance to degradation by cyclic AMP phosphodiesterase, it is considered a long-acting activator.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Br-cAMP typically involves the bromination of adenosine 3',5'-cyclic monophosphate (cAMP). This reaction is usually carried out under controlled conditions to ensure the selective bromination at the 8-position of the adenine ring.

Industrial Production Methods: Industrial production of 8-Br-cAMP involves large-scale chemical synthesis, often using automated systems to ensure consistency and purity. The process includes the bromination of cAMP, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Br-cAMP can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of oxidized derivatives of 8-Br-cAMP.

  • Reduction: Reduced forms of 8-Br-cAMP.

  • Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Br-cAMP is widely used in scientific research due to its role as a PKA activator. Its applications include:

  • Chemistry: Studying enzyme kinetics and biochemical pathways involving PKA.

  • Biology: Investigating signal transduction mechanisms and cellular responses to cyclic nucleotides.

  • Medicine: Researching potential therapeutic applications in diseases related to PKA signaling, such as certain cancers and metabolic disorders.

  • Industry: Developing assays and diagnostic tools for PKA activity.

Mechanism of Action

8-Br-cAMP exerts its effects by binding to and activating PKA. This activation leads to the phosphorylation of target proteins, which in turn modulates various cellular processes. The molecular targets and pathways involved include those related to cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

  • Cyclic Adenosine Monophosphate (cAMP)

  • Cyclic Guanosine Monophosphate (cGMP)

  • 8-Chloroadenosine 3',5'-cyclic monophosphate (8-Cl-cAMP)

Properties

IUPAC Name

6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKQVRZMKBDMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN5O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860305
Record name 6-(6-Amino-8-bromo-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23583-48-4
Record name BCAMP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)
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Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)
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Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)
Reactant of Route 4
Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)
Reactant of Route 5
Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)
Reactant of Route 6
Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)

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